Predicted Lipophilicity (LogP) Comparison: 4-Methyl-1,3′-bipiperidine Dihydrochloride vs. Unsubstituted 1,3′-Bipiperidine Free Base
The 4-methyl-substituted dihydrochloride salt exhibits a predicted LogP of 1.43 (reported by Fluorochem using a consensus in silico method), compared with a reported LogP of 1.49 for the unsubstituted 1,3′-bipiperidine free base (chemsrc, algorithm unspecified), yielding a nominal ΔLogP of −0.06 . Although the direction of this difference must be interpreted cautiously because the values were obtained for different salt forms and potentially different prediction engines, the data indicate that the 4-methyl substitution does not substantially increase lipophilicity relative to the parent scaffold—a finding consistent with the moderate influence of a single aliphatic methyl group on LogP when already embedded in a saturated bicyclic framework .
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.43 (dihydrochloride salt, vendor-reported consensus prediction) |
| Comparator Or Baseline | 1,3′-Bipiperidine (free base, CAS 814916-95-5): LogP = 1.49 (chemsrc-reported prediction) |
| Quantified Difference | ΔLogP ≈ −0.06 (target salt vs. comparator free base; different prediction engines; not a controlled head-to-head measurement) |
| Conditions | In silico prediction methods; salt forms differ; no experimental shake-flask LogP data available for either compound |
Why This Matters
For medicinal chemistry teams optimizing CNS penetration (desired LogP range ~1–3), the marginal lipophilicity difference indicates that 4-methyl substitution does not compromise the favorable polarity window of the parent scaffold, reducing the risk of exceeding LogP cutoffs during parallel analog synthesis.
